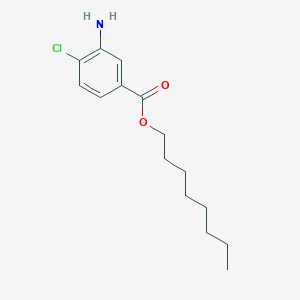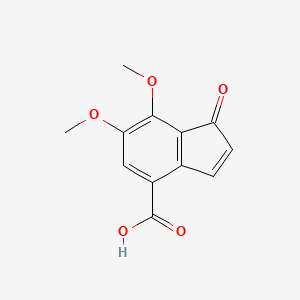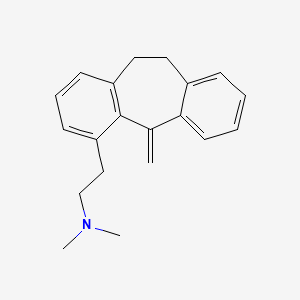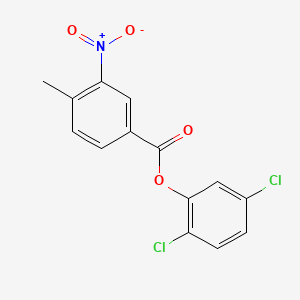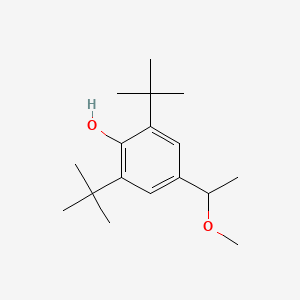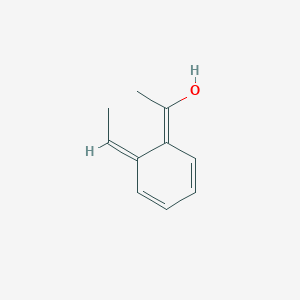
Ethanol, 1-(6-ethylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 1-(6-ethylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI) is a complex organic compound characterized by its unique structure, which includes an ethanol group attached to a cyclohexadienylidene ring with an ethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 1-(6-ethylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexadienylidene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the ethylidene group: This step often involves the use of ethylidene derivatives in the presence of a strong base.
Attachment of the ethanol group: This final step can be accomplished through a nucleophilic substitution reaction, where the ethanol group is introduced to the cyclohexadienylidene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The ethanol group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The ethylidene group can be reduced to an ethyl group using hydrogenation.
Substitution: The cyclohexadienylidene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or other substituted cyclohexadienylidene derivatives.
Scientific Research Applications
Ethanol, 1-(6-ethylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 1-(6-ethylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with target molecules, while the cyclohexadienylidene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Ethanol, 1-(6-methylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI)
- Ethanol, 1-(6-propylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI)
Comparison: Ethanol, 1-(6-ethylidene-2,4-cyclohexadien-1-ylidene)-, (Z,E)-(9CI) is unique due to its ethylidene substituent, which can influence its reactivity and interactions compared to similar compounds with different alkylidene groups. This uniqueness can affect its chemical properties, such as solubility, boiling point, and reactivity in various chemical reactions.
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(1E)-1-[(6Z)-6-ethylidenecyclohexa-2,4-dien-1-ylidene]ethanol |
InChI |
InChI=1S/C10H12O/c1-3-9-6-4-5-7-10(9)8(2)11/h3-7,11H,1-2H3/b9-3-,10-8+ |
InChI Key |
RCHPYQLFPCSHLJ-HMCCMZENSA-N |
Isomeric SMILES |
C/C=C\1/C=CC=C/C1=C(/C)\O |
Canonical SMILES |
CC=C1C=CC=CC1=C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
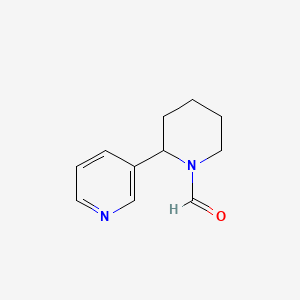
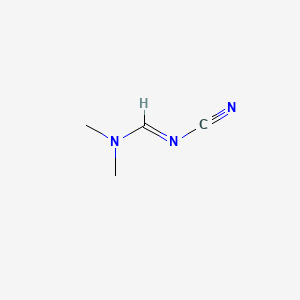
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
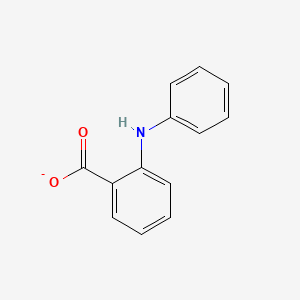
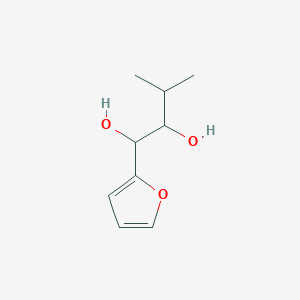
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
